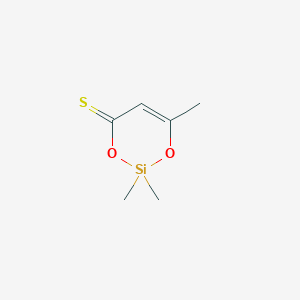
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione is a unique organosilicon compound characterized by its distinctive dioxasiline ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione typically involves the reaction of trimethylsilyl chloride with a suitable dioxasiline precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as crystallization and recrystallization, further enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The silicon atom in the dioxasiline ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the silicon atom under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the development of novel bioactive molecules and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione involves its interaction with specific molecular targets. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound shares a similar dioxin ring structure but lacks the silicon atom.
2,2,6-Trimethyl-4H-1,3-dioxin-4-thione: Similar to the target compound but without the silicon atom, making it less versatile in certain applications.
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-one: This compound has a similar structure but with an oxygen atom instead of a thione group.
Uniqueness
2,2,6-Trimethyl-2H,4H-1,3,2-dioxasiline-4-thione stands out due to its unique combination of a silicon atom and a thione group within the dioxasiline ring. This structural feature imparts distinct chemical reactivity and stability, making it valuable for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
188970-33-4 |
|---|---|
Fórmula molecular |
C6H10O2SSi |
Peso molecular |
174.29 g/mol |
Nombre IUPAC |
2,2,6-trimethyl-1,3,2-dioxasiline-4-thione |
InChI |
InChI=1S/C6H10O2SSi/c1-5-4-6(9)8-10(2,3)7-5/h4H,1-3H3 |
Clave InChI |
RDWBBXCTFBHJDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=S)O[Si](O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


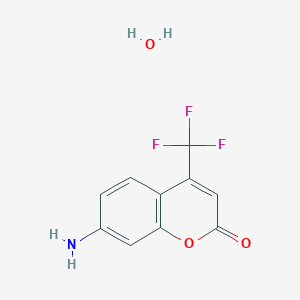
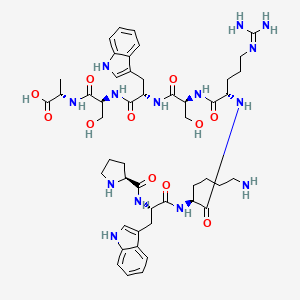
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
![Benzamide, N-[(butylamino)(phenylamino)methylene]-](/img/structure/B14249449.png)
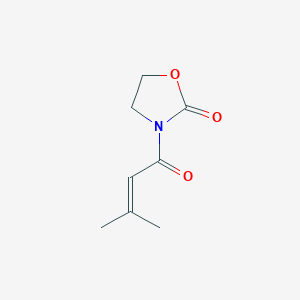
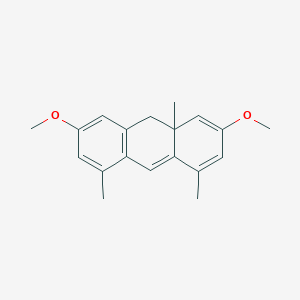
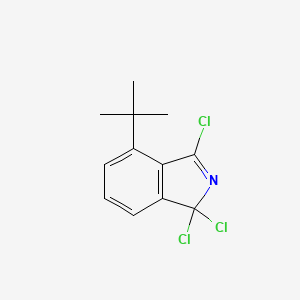
![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)
![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)


![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
